molecular formula C5H7N2OP B14394901 2,2'-(Methylphosphoryl)diacetonitrile CAS No. 89630-53-5

2,2'-(Methylphosphoryl)diacetonitrile

Cat. No.: B14394901
CAS No.: 89630-53-5
M. Wt: 142.10 g/mol
InChI Key: WJBIFWFWUYZSPF-UHFFFAOYSA-N
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Description

2,2’-(Methylphosphoryl)diacetonitrile is an organic compound with significant interest in various scientific fields It is characterized by the presence of a methylphosphoryl group attached to two acetonitrile units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylphosphoryl)diacetonitrile typically involves the reaction of methylphosphonic dichloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3P(O)Cl2+2CH3CNCH3P(O)(CH2CN)2+2HCl\text{CH}_3\text{P(O)Cl}_2 + 2 \text{CH}_3\text{CN} \rightarrow \text{CH}_3\text{P(O)(CH}_2\text{CN})_2 + 2 \text{HCl} CH3​P(O)Cl2​+2CH3​CN→CH3​P(O)(CH2​CN)2​+2HCl

Industrial Production Methods

Industrial production of 2,2’-(Methylphosphoryl)diacetonitrile involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylphosphoryl)diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(Methylphosphoryl)diacetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Methylphosphoryl)diacetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The nitrile groups and the phosphoryl moiety play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Phenylphosphoryl)diacetonitrile
  • 2,2’-(Ethylphosphoryl)diacetonitrile
  • 2,2’-(Butylphosphoryl)diacetonitrile

Uniqueness

2,2’-(Methylphosphoryl)diacetonitrile is unique due to its specific structural features, which impart distinct chemical properties and reactivity. The presence of the methylphosphoryl group differentiates it from other similar compounds, making it valuable for specialized applications.

Properties

CAS No.

89630-53-5

Molecular Formula

C5H7N2OP

Molecular Weight

142.10 g/mol

IUPAC Name

2-[cyanomethyl(methyl)phosphoryl]acetonitrile

InChI

InChI=1S/C5H7N2OP/c1-9(8,4-2-6)5-3-7/h4-5H2,1H3

InChI Key

WJBIFWFWUYZSPF-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(CC#N)CC#N

Origin of Product

United States

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